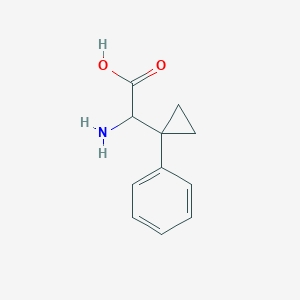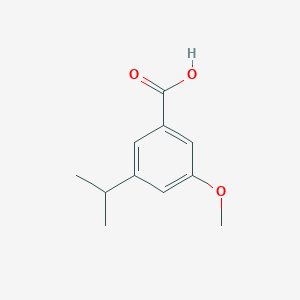
(6-Fluoronaphthalen-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoronaphthalen-1-yl)methanamine is an organic compound that features a naphthalene ring substituted with an aminomethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (6-Fluoronaphthalen-1-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 6-fluoronaphthalene with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another method includes the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-fluoronaphthalene is coupled with an aminomethyl-containing reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Fluoronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 1-(aminomethyl)-6-fluoronaphthalene derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various aminomethyl derivatives.
Applications De Recherche Scientifique
(6-Fluoronaphthalen-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism by which (6-Fluoronaphthalen-1-yl)methanamine exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)naphthalene: Lacks the fluorine atom, resulting in different reactivity and stability.
6-Fluoronaphthalene: Lacks the aminomethyl group, limiting its applications in certain reactions.
1-(Aminomethyl)-2-fluoronaphthalene: The position of the fluorine atom affects the compound’s chemical properties and reactivity.
Uniqueness: (6-Fluoronaphthalen-1-yl)methanamine is unique due to the specific positioning of the aminomethyl and fluorine groups on the naphthalene ring. This configuration provides distinct chemical properties, making it valuable for specific applications in synthesis and material science .
Propriétés
IUPAC Name |
(6-fluoronaphthalen-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBKJWRSJUJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Aminobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B7966549.png)







![[Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7966619.png)

